![molecular formula C12H10Cl2N2O3 B3334645 methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-27-1](/img/structure/B3334645.png)
methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate, also known as pyrazole carboxylate, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate carboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. Pyrazole carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are involved in inflammation. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Pyrazole carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. Pyrazole carboxylate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to improve glucose uptake and insulin sensitivity in cells, making it a potential therapeutic agent for diabetes.
Advantages and Limitations for Lab Experiments
Pyrazole carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life, making it suitable for long-term storage. However, one of the limitations of methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate carboxylate is that it has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate carboxylate. One area of research is to further understand its mechanism of action and its potential therapeutic applications. Another area of research is to improve its solubility in water, making it more suitable for use in various experiments. Additionally, research can be conducted to explore the use of methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate carboxylate in combination with other therapeutic agents to enhance its therapeutic effects. Overall, methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate carboxylate has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Scientific Research Applications
Pyrazole carboxylate has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Pyrazole carboxylate has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. It has also been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
methyl 1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-18-12(17)10-4-5-16(15-10)7-19-11-3-2-8(13)6-9(11)14/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLGVJKJNPAVMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169971 | |
Record name | Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
CAS RN |
1001500-27-1 | |
Record name | Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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